4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
Description
4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an ethyl chain to a 1,3-thiazole core bearing a 3-fluorophenyl group. This compound’s structure combines a sulfonamide moiety—a common pharmacophore in drug design—with a thiazole heterocycle, which enhances metabolic stability and binding interactions. The ethoxy group at the para position of the benzene ring contributes to lipophilicity and electronic effects, while the 3-fluorophenyl substituent on the thiazole may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-2-25-17-6-8-18(9-7-17)27(23,24)21-11-10-16-13-26-19(22-16)14-4-3-5-15(20)12-14/h3-9,12-13,21H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMYWFVOBRXERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the sulfonamide group. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the amine derivative of the thiazole with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The unique combination of functional groups in 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide suggests potential bioactivity against several biological targets. Notable activities include:
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum .
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The presence of the fluorophenyl group may enhance this activity by facilitating interactions with specific cellular targets.
Antimicrobial Agents
The compound's structural features suggest its use as a potent antimicrobial agent. Studies have shown that sulfonamides exhibit broad-spectrum antibacterial activity, which could be leveraged in developing new antibiotics to combat resistant strains .
Anticancer Research
Given the promising anticancer properties of thiazole derivatives, this compound is being investigated for its potential to inhibit tumor growth and metastasis. Preliminary studies indicate that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines.
Anti-inflammatory Applications
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting key inflammatory pathways. This suggests that this compound could be explored for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The compound is compared to structurally related sulfonamide-thiazole derivatives, focusing on substituent modifications:
Table 1: Structural and Molecular Comparison of Sulfonamide-Thiazole Analogues
*Calculated based on structural formula; †Complex bis-thiazole derivative included for illustrative purposes.
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (MW ~405.0) is lighter than analogues with bulkier sulfonamide substituents, such as the benzodioxine-containing derivative (MW 420.48) .
- Chlorine substituents (e.g., 4-chlorophenyl in Table 1) increase molecular weight compared to fluorine due to chlorine’s higher atomic mass .
Electronic and Steric Modifications: Ethoxy vs. Fluorophenyl Position: The 3-fluorophenyl group on the thiazole (target compound) may induce different steric interactions compared to 4-fluorophenyl (G573-0131), affecting target binding .
Thiazole Core Variations: Bis-thiazole derivatives (e.g., ) exhibit significantly higher molecular complexity and weight, likely reducing bioavailability compared to monosubstituted thiazoles .
Research Findings and Implications
While detailed pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Bioavailability : Smaller molecular weights (e.g., G573-0131 at ~380.5 g/mol) may favor better absorption than bulkier analogues .
- Target Selectivity : The 3-fluorophenyl group in the target compound could confer selectivity for enzymes or receptors sensitive to meta-substituted aromatics, contrasting with para-substituted derivatives .
- Synthetic Feasibility : Compounds like the benzodioxine derivative () may require more complex synthesis due to fused-ring systems, impacting scalability .
Biological Activity
4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a sulfonamide group and a thiazole moiety, which are known to influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C18H20FN3O2S. Its structure is characterized by:
- Ethoxy group : Enhances solubility and modifies electronic properties.
- Thiazole ring : Known for its biological relevance, often exhibiting antimicrobial properties.
- Fluorophenyl group : Influences the compound's electronic characteristics and may enhance interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that related compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving receptor tyrosine kinases (RTKs) which are crucial in cancer cell signaling pathways. For example, benzenesulfonamide derivatives have demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The sulfonamide moiety may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
- Cellular Pathway Modulation : It is believed to affect cellular processes such as signal transduction and gene expression by binding to molecular targets within cells .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models suggest varying permeability across different cell types, which could influence its bioavailability and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
